molecular formula C14H12N4O3S B5867448 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide

N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide

Cat. No. B5867448
M. Wt: 316.34 g/mol
InChI Key: NKZJJQYSESPYSO-UHFFFAOYSA-N
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Description

N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as MNBA and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MNBA is not fully understood. However, it is believed that MNBA exerts its antibacterial and antifungal effects by inhibiting the growth of microorganisms. MNBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
MNBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and xanthine oxidase. MNBA has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments. It is easy to synthesize and has a high purity. MNBA is also stable under normal laboratory conditions. However, one limitation of MNBA is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of MNBA. One area of research could be the development of new synthetic methods for MNBA. Another area of research could be the investigation of MNBA's potential as a fluorescent probe for the detection of metal ions. Additionally, MNBA could be further studied for its potential as an antibacterial, antifungal, and antitumor agent.

Synthesis Methods

MNBA can be synthesized through a two-step process. The first step involves the reaction of 6-methyl-2-pyridinamine with carbon disulfide to form N-(6-methyl-2-pyridyl)carbamothioic acid. The second step involves the reaction of N-(6-methyl-2-pyridyl)carbamothioic acid with 2-nitrobenzoyl chloride to form MNBA.

Scientific Research Applications

MNBA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. MNBA has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-5-4-8-12(15-9)16-14(22)17-13(19)10-6-2-3-7-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZJJQYSESPYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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